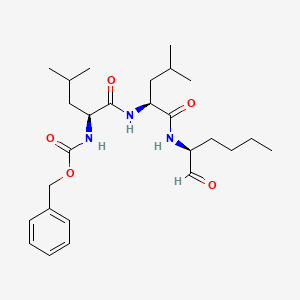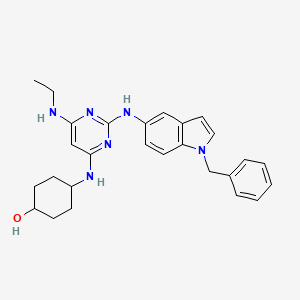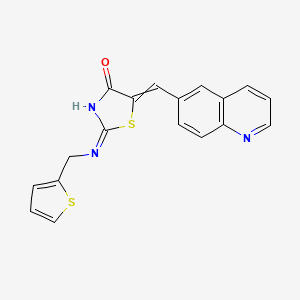![molecular formula C29H29N3O2S B10769109 (Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KIN001-155 is a compound developed by Kinarus Therapeutics, a Swiss clinical-stage biopharmaceutical company. This compound is an orally administered combination of two active pharmaceutical ingredients: pamapimod and pioglitazone. Pamapimod is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK), while pioglitazone is an activator of the peroxisome proliferator-activated receptor (PPAR) gamma. The combination of these two drugs has shown promising results in preclinical studies for its antiviral, anti-inflammatory, and anti-fibrotic activities .
Métodos De Preparación
KIN001-155 is synthesized by combining pamapimod and pioglitazone. Pamapimod is a small molecule inhibitor of the p38 MAP kinase signaling pathway, and pioglitazone is a marketed drug for the treatment of type 2 diabetes. The synthesis involves the preparation of each component separately, followed by their combination under specific reaction conditions to form the final compound .
Análisis De Reacciones Químicas
KIN001-155 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
KIN001-155 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the inhibition of the p38 MAP kinase signaling pathway and the activation of PPAR gamma.
Biology: KIN001-155 is studied for its effects on cellular responses, including inflammation and fibrosis.
Medicine: The compound has shown potential as a treatment for various diseases, including COVID-19, idiopathic pulmonary fibrosis, and other fibrotic disorders.
Industry: KIN001-155 is being developed as a therapeutic candidate with broad potential to transform numerous therapeutic areas
Mecanismo De Acción
KIN001-155 exerts its effects through a triple mechanism of action:
Antiviral Activity: The compound inhibits the replication of SARS-CoV-2 by blocking viral replication within the host cell.
Anti-inflammatory Activity: KIN001-155 reduces inflammation by blocking multiple cytokines and inflammatory proteins implicated in the exaggerated immune response.
Anti-fibrotic Activity: The compound reduces lung inflammation and fibrosis by inhibiting key inflammatory cytokines and chemokines
Comparación Con Compuestos Similares
KIN001-155 is unique due to its combination of pamapimod and pioglitazone, which provides a synergistic effect. Similar compounds include:
Pamapimod: A selective inhibitor of the p38 MAP kinase signaling pathway.
Pioglitazone: An activator of PPAR gamma used in the treatment of type 2 diabetes.
KIN001-244: Another compound developed by Kinarus Therapeutics, targeting PDK1.
The uniqueness of KIN001-155 lies in its triple mechanism of action, making it a promising candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C29H29N3O2S |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C29H29N3O2S/c1-29(2,3)23-10-12-24(13-11-23)34-15-14-32-20-22(26-8-4-5-9-27(26)32)17-21(18-30)28(33)31-19-25-7-6-16-35-25/h4-13,16-17,20H,14-15,19H2,1-3H3,(H,31,33)/b21-17- |
Clave InChI |
HRLVBDKQROEDFK-FXBPSFAMSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)NCC4=CC=CS4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)


![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)

![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B10769123.png)
![[5-[2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B10769128.png)
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)